molecular formula C18H21NO3S B4724088 2-(2-methoxyphenoxy)-N-[3-(methylthio)phenyl]butanamide

2-(2-methoxyphenoxy)-N-[3-(methylthio)phenyl]butanamide

Cat. No. B4724088
M. Wt: 331.4 g/mol
InChI Key: OMJVHAMQVFYGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenoxy)-N-[3-(methylthio)phenyl]butanamide, also known as GW501516, is a selective agonist of the peroxisome proliferator-activated receptor δ (PPARδ). It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has gained popularity in the scientific community due to its potential use as an enhancer of physical performance and endurance.

Mechanism of Action

2-(2-methoxyphenoxy)-N-[3-(methylthio)phenyl]butanamide activates PPARδ, which is a transcription factor that regulates the expression of genes involved in energy metabolism and muscle fiber type switching. Activation of PPARδ leads to an increase in fatty acid oxidation and glucose uptake in skeletal muscle, which results in an increase in endurance and physical performance.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-[3-(methylthio)phenyl]butanamide has been shown to increase endurance and physical performance in animal models. It has also been shown to increase the expression of genes involved in fatty acid oxidation and glucose uptake in skeletal muscle. In addition, it has been shown to decrease inflammation and oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-methoxyphenoxy)-N-[3-(methylthio)phenyl]butanamide in lab experiments is its ability to enhance physical performance and endurance in animal models. This can be useful in studying the effects of exercise and physical activity on various physiological and biochemical parameters. However, one of the limitations of using 2-(2-methoxyphenoxy)-N-[3-(methylthio)phenyl]butanamide is its potential toxicity and adverse effects on various organs such as the liver and kidneys. Therefore, caution should be exercised when using this compound in lab experiments.

Future Directions

There are several future directions related to 2-(2-methoxyphenoxy)-N-[3-(methylthio)phenyl]butanamide. One of the areas of research is the identification of potential therapeutic targets for the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. Another area of research is the development of safer and more effective PPARδ agonists with fewer adverse effects. Additionally, the potential use of 2-(2-methoxyphenoxy)-N-[3-(methylthio)phenyl]butanamide as a performance-enhancing drug in athletes has raised concerns about its misuse and abuse. Therefore, there is a need for further research on the potential risks and benefits of using this compound in athletes.
Conclusion:
In conclusion, 2-(2-methoxyphenoxy)-N-[3-(methylthio)phenyl]butanamide is a selective agonist of PPARδ that has potential therapeutic applications in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. It also has potential use as an enhancer of physical performance and endurance. However, its potential toxicity and adverse effects on various organs should be taken into consideration when using this compound in lab experiments. Further research is needed to identify potential therapeutic targets, develop safer and more effective PPARδ agonists, and investigate the potential risks and benefits of using this compound as a performance-enhancing drug in athletes.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-[3-(methylthio)phenyl]butanamide has been extensively studied for its potential use in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. It has been shown to improve insulin sensitivity, decrease plasma triglycerides and LDL cholesterol levels, and increase HDL cholesterol levels in animal models. However, its potential use as an enhancer of physical performance and endurance has gained more attention in recent years.

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(3-methylsulfanylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-4-15(22-17-11-6-5-10-16(17)21-2)18(20)19-13-8-7-9-14(12-13)23-3/h5-12,15H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJVHAMQVFYGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)SC)OC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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